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Compound of Interest

Compound Name: GADG65 (206-220)

Cat. No.: B13919816

For Researchers, Scientists, and Drug Development
Professionals

Introduction

Glutamic acid decarboxylase 65 (GADG65) is a key autoantigen implicated in the pathogenesis
of Type 1 Diabetes (T1D). Autoreactive T-lymphocytes that recognize specific epitopes of
GADGS are believed to play a central role in the destruction of pancreatic (3-cells. The GAD65
(206-220) peptide is an immunodominant epitope recognized by T-cells in both human T1D
patients and the non-obese diabetic (NOD) mouse model of the disease. Assaying the
proliferative response of T-cells to this specific peptide is a critical tool for studying the cellular
immune response in T1D, evaluating potential immunotherapies, and monitoring disease

progression.

These application notes provide detailed protocols for two common methods to assess GAD65
(206-220)-specific T-cell proliferation: the [3H]Thymidine incorporation assay and the
Carboxyfluorescein succinimidyl ester (CFSE)-based flow cytometry assay.

GADG65 (206-220) Peptide Information

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b13919816?utm_src=pdf-interest
https://www.benchchem.com/product/b13919816?utm_src=pdf-body
https://www.benchchem.com/product/b13919816?utm_src=pdf-body
https://www.benchchem.com/product/b13919816?utm_src=pdf-body
https://www.benchchem.com/product/b13919816?utm_src=pdf-body
https://www.benchchem.com/product/b13919816?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13919816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Property Description

Thr-Tyr-Glu-lle-Ala-Pro-Val-Phe-Val-Leu-Leu-

Sequence Glu-Tyr-Val-Thr

Molecular Formula Cs6H129N15024

Molecular Weight 1757.2 g/mol

Source Species Human, Mouse, Rat, Bovine, Pig[1]

Experimental Protocols

Two primary methods for measuring T-cell proliferation in response to GAD65 (206-220) are
detailed below. The choice of method depends on the specific experimental goals, available
equipment, and desired level of detail.

Protocol 1: [*H]Thymidine Incorporation Assay

This classic method measures the incorporation of radiolabeled thymidine into the DNA of
proliferating cells.

Materials
o Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.
o GADG65 (206-220) peptide (lyophilized).

e Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-
glutamine, 100 U/mL penicillin, and 100 pg/mL streptomycin).

e [BH]Thymidine (1 pCi/well).
o Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control).
» Tetanus Toxoid (recall antigen control).[2]

e 96-well round-bottom culture plates.
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e Cell harvester.

e Scintillation counter and vials.

Procedure

o PBMC Isolation: Isolate PBMCs from fresh heparinized blood using Ficoll-Paque density
gradient centrifugation.

o Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell
concentration to 2 x 10° cells/mL. Add 100 pL of the cell suspension (2 x 10° cells) to each
well of a 96-well plate.

e Antigen Stimulation:

[¢]

Prepare a stock solution of GAD65 (206-220) peptide in sterile PBS or DMSO. Further
dilute in complete RPMI-1640 to the desired final concentrations (e.g., 1, 5, 10, 20 pg/mL).

[¢]

Add 100 pL of the peptide solution to the appropriate wells.

[e]

For negative control wells, add 100 pL of medium alone.

o

For positive control wells, add PHA (e.g., 1 pg/mL) or anti-CD3 antibody.

[¢]

For a recall antigen control, add Tetanus Toxoid (e.g., 10 Lf/mL).

 Incubation: Incubate the plate at 37°C in a humidified 5% CO:2 incubator for 5-6 days.[2]

e [BH]Thymidine Pulse: After the incubation period, add 1 pCi of [3H]Thymidine to each well.

» Final Incubation: Incubate the plate for an additional 16-18 hours.

e Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

 Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and
measure the incorporated radioactivity using a beta-scintillation counter.

Data Analysis
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The results are typically expressed as a Stimulation Index (Sl), calculated as:
S| = (Mean CPM of antigen-stimulated wells) / (Mean CPM of unstimulated control wells)

An SI greater than 2 or 3 is generally considered a positive response.

Protocol 2: CFSE-Based T-Cell Proliferation Assay

This flow cytometry-based method allows for the identification and quantification of proliferating
cells within specific lymphocyte subpopulations.

Materials

PBMCs.

o GADG65 (206-220) peptide.

o Complete RPMI-1640 medium.

o Carboxyfluorescein succinimidyl ester (CFSE).

o Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control).
» Tetanus Toxoid (recall antigen control).

o Flow cytometer.

» Antibodies for cell surface markers (e.g., CD3, CD4, CD8).
Procedure

o PBMC Isolation: Isolate PBMCs as described in Protocol 1.

e CFSE Staining:

o Resuspend PBMCs in pre-warmed PBS at a concentration of 1-10 x 10° cells/mL.

o Add CFSE to a final concentration of 1-5 uM and incubate for 10-15 minutes at 37°C. The
optimal concentration should be titrated for your specific cell type and conditions.[3][4]
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o Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.

o Wash the cells 2-3 times with complete medium to remove excess CFSE.

e Cell Plating and Stimulation:

o Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at 2 x 10°
cells/mL.

o Plate 100 pL of the cell suspension per well in a 96-well plate.

o Add 100 uL of GAD65 (206-220) peptide or control stimuli as described in Protocol 1.
 Incubation: Incubate the plate at 37°C in a humidified 5% CO:z incubator for 6-7 days.
e Cell Staining for Flow Cytometry:

o Harvest the cells from the wells.

o Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4,
CDS8) to identify T-cell subpopulations.

e Flow Cytometry Analysis:
o Acquire the samples on a flow cytometer.

o Gate on the lymphocyte population based on forward and side scatter, and then on
specific T-cell subsets (e.g., CD3+CD4+).

o Analyze the CFSE fluorescence intensity. Each cell division results in a halving of the
CFSE intensity, allowing for the visualization of distinct generational peaks.

Data Analysis

The data is analyzed by quantifying the percentage of cells that have undergone one or more
divisions (i.e., show reduced CFSE fluorescence compared to the undivided parent population).
This provides a more detailed view of the proliferative response than the [BH]Thymidine assay.
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Data Presentation

The following tables summarize representative quantitative data from GADG65 T-cell
proliferation assays.

Table 1. Representative Stimulation Indices from [3H]Thymidine Incorporation Assay

T1D Patient PBMCs (Mean Healthy Control PBMCs

Stimulus

Sl + SD) (Mean Sl * SD)
Medium Alone 1.0+0.2 1.0+0.3
GADSG65 (206-220) (10 pg/mL) 45+1.8* 15+0.7
Tetanus Toxoid (10 Lf/mL) 252+9.1 22.8+85
PHA (1 pg/mL) 150.6 +45.3 145.2 +50.1

*Indicates a statistically significant difference compared to healthy controls.

Table 2: Representative Percentage of Proliferating CD4+ T-Cells from CFSE Assay

T1D Patient PBMCs (% Healthy Control PBMCs (%
Stimulus Proliferating CD4+ Cells + Proliferating CD4+ Cells +
SD) SD)
Medium Alone 0.5+0.2 0.4+0.3
GADS65 (206-220) (10 pg/mL) 3.8 + 1.5* 0.8+0.4
Anti-CD3 (1 pug/mL) 65.7 +12.3 62.1+14.8

*Indicates a statistically significant difference compared to healthy controls.

Visualizations
Experimental Workflow
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GADG65 (206-220) T-Cell Proliferation Assay Workflow
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Caption: Workflow for GAD65 (206-220) T-Cell Proliferation Assays.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b13919816?utm_src=pdf-body-img
https://www.benchchem.com/product/b13919816?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13919816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

T-Cell Activation Signaling Pathway
T-Cell Activation by GAD65 (206-220)

Cell-Cell Interaction

CD4+ T-Cell Antigen Presenting Cell (APC)
MHC-Il + GAD65 (206-220)

Signal 1
(Antigen Recognition)

Signal 2
(Co-stimulation)

IntraceNular Bignading Cascade

TCR Signaling Complex
(Lck, ZAP70)

l

Downstream Pathways
(e.g., NF-kB, AP-1, NFAT)

l

Gene Transcription
(e.g., IL-2, IFN-y)

Cell Proliferation
and Differentiation

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b13919816?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13919816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Caption: Simplified T-Cell Activation Pathway by GAD65 (206-220).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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